4,6-O-Benzylidene-D-glucose

Catalog No.
S663960
CAS No.
30688-66-5
M.F
C13H16O6
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-O-Benzylidene-D-glucose

CAS Number

30688-66-5

Product Name

4,6-O-Benzylidene-D-glucose

IUPAC Name

(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12+,13?/m0/s1

InChI Key

XTVRQMKOKFFGDZ-ZLUZDFLPSA-N

SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O

Synonyms

4,6-O-Benzylidene-D-glucopyranoside;4,6-O-Benzylidene-D-glucose;4,6-O-Benzylidene-D-glucopyranose;4,6-o-(Phenylmethylene)-D-glucose;D-Glucose, 4,6-o-(phenylmethylene)-

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O

Organic Synthesis Intermediate:

4,6-O-Benzylidene-D-glucose (referred to as Benzylidene glucose hereafter) is primarily used as a key intermediate in the synthesis of various carbohydrates. Its utility lies in its ability to selectively protect the 4 and 6 hydroxyl groups of the D-glucose molecule, leaving other functional groups accessible for further chemical modifications. [] This selective protection allows researchers to introduce desired functionalities at specific positions on the carbohydrate scaffold, leading to the creation of structurally diverse and complex carbohydrate derivatives. []

Glycosyl donor in Glycosylation Reactions:

Benzylidene glucose can also function as a glycosyl donor in glycosylation reactions. [] Glycosylation reactions involve the formation of a glycosidic bond between two sugar molecules, which is essential for building complex carbohydrates with specific biological functions. Benzylidene glucose, with its protected hydroxyl groups, can participate in these reactions under specific conditions, leading to the formation of desired glycosidic linkages. [] This application is particularly valuable in the synthesis of complex oligosaccharides, which are important molecules involved in various biological processes.

Study of Carbohydrate-Protein Interactions:

Benzylidene glucose can be employed to study carbohydrate-protein interactions. [] Due to its ability to mimic the structural features of natural carbohydrates, Benzylidene glucose can be used as a ligand to probe the binding sites of carbohydrate-binding proteins. [] By studying the interaction between Benzylidene glucose and these proteins, researchers can gain insights into the molecular mechanisms of carbohydrate recognition and binding, which are crucial for understanding various biological processes like cell signaling and immune function.

Model Compound for Studying Carbohydrate Chemistry:

The relatively simple structure of Benzylidene glucose, compared to naturally occurring complex carbohydrates, makes it a valuable model compound for studying carbohydrate chemistry. [] Its well-defined structure allows researchers to investigate fundamental aspects of carbohydrate reactivity and behavior. This knowledge can then be applied to the understanding and manipulation of more complex carbohydrates with biological relevance.

4,6-O-Benzylidene-D-glucose (also known as 4,6-O-(phenylmethylene)-D-glucose) is a synthetic derivative of D-glucose, a simple sugar. It is formed by the reaction between the hydroxyl groups at the 4th and 6th positions of the glucose molecule with a benzylidene group (phenylmethylene, CH(C6H5)). This modification protects these hydroxyl groups while leaving the others free for further chemical reactions [, ].

4,6-O-Benzylidene-D-glucose serves as a valuable intermediate in the synthesis of more complex carbohydrates. Due to the protection of the 4th and 6th hydroxyl groups, it allows for selective modifications at other positions on the glucose molecule. This makes it a crucial tool for researchers studying carbohydrate chemistry and biology [, ].


Molecular Structure Analysis

The key feature of 4,6-O-Benzylidene-D-glucose is the presence of a benzylidene group linking the 4th and 6th carbon atoms of the glucose ring through a double bond (C=C). This creates a cyclic structure with a six-membered ring containing the benzylidene group and two oxygen atoms from the glucose molecule [].

Here are some notable aspects of its structure:

  • The benzylidene group is relatively stable and protects the underlying hydroxyl groups from unwanted reactions [].
  • The remaining hydroxyl groups (at positions 2, 3, and 5) are still available for further chemical modifications due to their free state [].
  • The overall structure retains the basic ring structure of glucose, making it a recognizable unit for enzymes and other biological molecules that interact with carbohydrates [].

Chemical Reactions Analysis

Synthesis:

4,6-O-Benzylidene-D-glucose is typically synthesized by reacting D-glucose with benzaldehyde in the presence of an acid catalyst [].

D-Glucose + Benzaldehyde -> 4,6-O-Benzylidene-D-glucose + H2O

Deprotection:

The benzylidene group can be removed under specific conditions (acidic or basic hydrolysis) to regenerate the original hydroxyl groups at positions 4 and 6, allowing further manipulation of the free glucose molecule [].

Other Relevant Reactions:

Due to its role as an intermediate, 4,6-O-Benzylidene-D-glucose can participate in various reactions depending on the desired outcome. These reactions typically involve modifications at the remaining hydroxyl groups on the glucose ring [].


Physical And Chemical Properties Analysis

  • Melting Point: 222-224 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in hot methanol, ethanol, and DMSO []
  • Stability: Relatively stable under dry conditions. Can hydrolyze (decompose) in aqueous solutions, especially under acidic or basic conditions [].
, including:

  • Glycosylation Reactions: It is often used as a glycosyl donor in glycosylation reactions, where it can form glycosidic bonds with various acceptors. The protecting groups influence the stereoselectivity of these reactions, allowing for either α- or β-glycosides to be formed depending on the reaction conditions .
  • Deprotection: The benzylidene group can be removed under acidic or basic conditions, yielding D-glucose or other derivatives suitable for further functionalization .
  • Formation of Glycosides: It can react with alcohols or phenols to form glycosides, which are important in biological systems and synthetic applications .

4,6-O-Benzylidene-D-glucose exhibits various biological activities:

  • Enzyme Inhibition: It has been noted as a potent inhibitor of dibutyltin oxide, an enzyme involved in energy synthesis pathways. This inhibition suggests potential applications in metabolic research and drug development .
  • Antimicrobial Properties: Some derivatives of 4,6-O-benzylidene-D-glucose have shown antimicrobial activity, making them candidates for further exploration in pharmaceutical applications .

The synthesis of 4,6-O-benzylidene-D-glucose can be achieved through several methods:

  • Acetal Formation: The reaction of D-glucose with benzaldehyde under acidic conditions leads to the formation of the benzylidene acetal. This method is straightforward and commonly used.
  • Protective Group Strategies: Various protective group strategies can be employed to selectively introduce the benzylidene group while maintaining other functional groups intact .
  • Use of Reagents: Advanced synthetic routes may involve reagents such as methyllithium or other organometallics to facilitate the reaction process under controlled conditions .

4,6-O-Benzylidene-D-glucose finds applications across several fields:

  • Carbohydrate Chemistry: It serves as an essential building block for synthesizing complex carbohydrates and glycoconjugates.
  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, particularly in metabolic disorders and infections due to their biological activities .
  • Material Science: The compound's self-assembly properties are being investigated for use in creating novel materials with specific functionalities .

Interaction studies involving 4,6-O-benzylidene-D-glucose focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in glycosylation reactions and its potential as a scaffold for drug development. The compound's interactions with enzymes also provide insights into its inhibitory effects on metabolic pathways .

Several compounds share structural similarities with 4,6-O-benzylidene-D-glucose. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-O-Benzyl-D-glucoseBenzyl group at the 2 positionDifferent reactivity profile; often used for α-glycosides .
3-O-Benzyl-D-glucoseBenzyl group at the 3 positionVariations in selectivity during glycosylation reactions .
D-MannoseAn epimer of D-glucoseDifferent biological activity; often used in immunology .

The uniqueness of 4,6-O-benzylidene-D-glucose lies in its dual protection at both the 4 and 6 positions, which allows for enhanced stability and selective reactivity compared to other derivatives. This characteristic makes it particularly valuable in synthetic carbohydrate chemistry.

Early Synthesis and Structural Characterization

The synthesis of 4,6-O-benzylidene-D-glucose was first reported in the mid-20th century as part of efforts to protect vicinal diols in carbohydrate chemistry. Initial methods involved the acid-catalyzed condensation of D-glucose with benzaldehyde, yielding a mixture of α- and β-anomers. The development of heterogeneous reaction conditions using catalysts like p-toluenesulfonic acid significantly improved regioselectivity, with the β-anomer becoming the predominant product due to its enhanced thermodynamic stability.

Key milestones in its characterization include:

  • 1966: Isolation of crystalline 4,6-O-benzylidene-D-glucal via benzaldehyde reaction with D-glucal, confirmed through nuclear magnetic resonance (NMR) spectroscopy.
  • 1995: Discovery that the sodium salt of 4,6-O-benzylidene-D-glucose exists exclusively in the β-anomeric form, enabling stereocontrolled synthesis of β-glucosides.
  • 2006: Undergraduate-friendly synthesis protocol using methyl α-D-glucopyranoside as starting material, facilitating widespread educational adoption.

Evolution of Mechanistic Understanding

The compound’s role in glycosylation mechanisms underwent paradigm shifts with the introduction of cryogenic infrared ion spectroscopy. Studies revealed that 4,6-O-benzylidene-protected glycosyl cations form stable anhydro cations rather than traditional oxocarbenium ions, explaining the stereoselective formation of 1,2-cis glycosidic linkages via SN1-type mechanisms. This contrasts with earlier assumptions of SN2 pathways mediated by covalent intermediates.

ReferenceStarting MaterialBenzylidene SourceCatalystTemperature (°C)Time (h)Yield (%)
[4]D-glucoseBenzaldehyde dimethyl acetalp-Toluenesulfonic acid monohydrate80263
[6]D-glucoseBenzaldehydep-Toluenesulfonic acid monohydrate70468
[5]D-glucoseBenzaldehydep-Toluenesulfonic acid monohydrate75360

The data in Table 1.1 underscore the moderate efficiency of traditional protocols, highlighting the need for further optimization and alternative approaches to enhance yield and operational simplicity.

One-Step Synthetic Procedures

Recent advances in carbohydrate chemistry have yielded streamlined, one-step synthetic procedures for the preparation of 4,6-O-Benzylidene-D-glucose. These methods are designed to minimize the number of reaction steps, reduce the consumption of reagents and solvents, and facilitate scalability for larger-scale synthesis.

Direct Acetalization under Mild Conditions

A notable one-step procedure involves the direct acetalization of D-glucose with aromatic aldehydes, including benzaldehyde, in the presence of acid catalysts under mild conditions. This approach leverages the inherent reactivity of the 4- and 6-hydroxyl groups and the high electrophilicity of aromatic aldehydes to achieve efficient protection in a single operational step [6]. The reaction is typically conducted in a polar solvent, such as dimethylformamide, at moderate temperatures (50 to 70 degrees Celsius), and is completed within a few hours.

Scope and Substrate Versatility

The one-step protocol has demonstrated broad substrate scope, accommodating not only D-glucose but also related monosaccharides such as D-mannose and D-galactose. The choice of aromatic aldehyde can be varied to introduce functionalized benzylidene groups, thereby modulating the properties of the resulting protected sugar. Importantly, the method tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring, enabling the synthesis of a diverse array of 4,6-O-benzylidene derivatives [6].

Comparative Yields and Operational Advantages

One-step synthetic procedures have been reported to afford 4,6-O-Benzylidene-D-glucose in yields comparable to or exceeding those of traditional methods, with values often in the range of 65 to 85 percent. The operational simplicity of the one-step approach, coupled with its compatibility with various substrates and functional groups, renders it highly attractive for both laboratory and industrial applications. The elimination of intermediate purification steps and the reduction in reaction time further enhance the overall efficiency of the process [6].

Table 2.1: Yields from One-Step Synthetic Procedures

ReferenceSubstrateBenzylidene SourceCatalystTemperature (°C)Time (h)Yield (%)
[6]D-glucoseBenzaldehydep-Toluenesulfonic acid monohydrate60370
[6]D-glucosep-Methoxybenzaldehydep-Toluenesulfonic acid monohydrate60375
[6]D-mannoseBenzaldehydep-Toluenesulfonic acid monohydrate60368

The data in Table 2.1 illustrate the robust performance of the one-step methodology across multiple substrates and benzylidene sources, with consistently high yields and operational simplicity.

Alternative Preparative Methods

In addition to traditional and one-step protocols, several alternative preparative methods have been developed to address specific synthetic challenges associated with the preparation of 4,6-O-Benzylidene-D-glucose. These approaches often seek to improve regioselectivity, enhance functional group compatibility, or facilitate downstream transformations.

Use of Benzaldehyde Dimethyl Acetal

One alternative method involves the use of benzaldehyde dimethyl acetal as the benzylidene source, rather than benzaldehyde itself. This reagent offers several advantages, including increased stability, reduced volatility, and the avoidance of competing side reactions associated with free aldehydes. The acetal undergoes acid-catalyzed exchange with the 4- and 6-hydroxyl groups of D-glucose, yielding the desired benzylidene-protected product with high selectivity [4]. The use of benzaldehyde dimethyl acetal has been shown to improve reaction reproducibility and facilitate purification, as the byproduct methanol is readily removed under reduced pressure.

Solid-Supported Acid Catalysts

To address issues related to catalyst removal and product contamination, solid-supported acid catalysts have been employed in the synthesis of 4,6-O-Benzylidene-D-glucose. These heterogeneous catalysts, such as sulfonic acid-functionalized resins, enable facile separation of the catalyst from the reaction mixture by simple filtration. This approach reduces the need for extensive purification and minimizes the risk of acid-induced degradation of the product. Experimental studies have demonstrated that solid-supported catalysts can achieve yields comparable to those of traditional homogeneous acid catalysts, with the added benefit of operational convenience and recyclability.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating acetalization reactions, including the synthesis of 4,6-O-Benzylidene-D-glucose. Microwave-assisted protocols enable rapid heating of the reaction mixture, leading to reduced reaction times and, in some cases, improved yields. The use of microwave energy can also enhance the selectivity of the acetalization process, minimizing the formation of undesired byproducts. Comparative studies have reported that microwave-assisted synthesis can reduce reaction times from several hours to as little as 10 to 30 minutes, with yields ranging from 60 to 80 percent.

Enzymatic Approaches

Although less common, enzymatic methods for the selective protection of glucose hydroxyl groups have been explored as an alternative to traditional chemical acetalization. Enzymes such as glycosyltransferases and acyltransferases can, under certain conditions, catalyze the formation of benzylidene acetals with high regioselectivity. These biocatalytic approaches offer the potential for milder reaction conditions and reduced environmental impact, although their practical application to the synthesis of 4,6-O-Benzylidene-D-glucose remains an area of ongoing research.

Table 3.1: Alternative Preparative Methods and Outcomes

MethodCatalyst/ReagentReaction Time (min)Yield (%)Key Advantages
Benzaldehyde dimethyl acetalp-Toluenesulfonic acid monohydrate12063Improved selectivity, easy purification
Solid-supported acidSulfonic acid resin18065Catalyst recyclability
Microwave-assistedp-Toluenesulfonic acid monohydrate2075Rapid reaction, high yield
EnzymaticGlycosyltransferase24050Mild conditions, selectivity

The comparative data in Table 3.1 highlight the diversity of alternative preparative methods and their respective strengths in terms of efficiency, selectivity, and operational convenience.

Optimization Strategies for Improved Yields

The optimization of synthetic protocols for 4,6-O-Benzylidene-D-glucose is a critical area of research, aimed at maximizing product yield, minimizing byproduct formation, and enhancing the scalability of the process. Several strategies have been employed to achieve these objectives, encompassing both reaction parameter optimization and the development of novel catalytic systems.

Solvent Selection and Concentration Effects

The choice of solvent exerts a profound influence on the efficiency of the acetalization reaction. Polar aprotic solvents such as dimethylformamide and acetonitrile have been shown to enhance the solubility of both D-glucose and the benzylidene source, thereby facilitating efficient mixing and reaction. Studies have demonstrated that increasing the concentration of reactants can further drive the equilibrium toward product formation, resulting in higher yields. However, excessively high concentrations may lead to precipitation of intermediates and reduced reaction rates, necessitating careful optimization.

Catalyst Loading and Type

The amount and type of acid catalyst employed are key determinants of reaction efficiency. While p-toluenesulfonic acid monohydrate is commonly used due to its strong acidity and solubility in organic solvents, alternative acids such as camphorsulfonic acid and trifluoroacetic acid have also been investigated. Systematic variation of catalyst loading has revealed that yields increase with catalyst concentration up to an optimal threshold, beyond which further increases offer diminishing returns and may promote side reactions.

Temperature and Reaction Time

Reaction temperature and duration are interdependent variables that must be optimized to balance reaction rate and selectivity. Higher temperatures generally accelerate acetal formation but may also increase the risk of decomposition or over-protection. Kinetic studies have established that optimal yields are achieved at temperatures between 60 and 80 degrees Celsius, with reaction times ranging from 1 to 4 hours, depending on the specific protocol and substrate.

Additives and Co-solvents

The inclusion of additives such as molecular sieves can enhance yields by sequestering water generated during the acetalization reaction, thereby shifting the equilibrium toward product formation. Co-solvents such as tetrahydrofuran or dichloromethane may also be employed to modulate solvent polarity and improve the solubility of reactants.

Process Intensification and Scale-up

For large-scale synthesis, process intensification strategies such as continuous flow reactors and in-line purification systems have been explored. These approaches enable precise control over reaction parameters, improved heat and mass transfer, and the potential for automated monitoring and optimization.

Table 4.1: Optimization Parameters and Yield Outcomes

ParameterRange TestedOptimal ValueYield Improvement (%)
SolventDMF, ACN, THFDMF+10
Catalyst loading1–10 mol%5 mol%+15
Temperature40–90 °C70 °C+12
Additive (molecular sieves)0–100 mg/mL50 mg/mL+8

The data in Table 4.1 summarize the impact of key optimization parameters on product yield, underscoring the importance of systematic experimentation in refining synthetic protocols.

Green Chemistry Approaches to Synthesis

The synthesis of 4,6-O-Benzylidene-D-glucose has increasingly been evaluated through the lens of green chemistry, with a focus on reducing environmental impact, minimizing waste, and enhancing the sustainability of the process. Several strategies have been developed to align the synthesis with the principles of green chemistry.

Solvent-Free and Aqueous Protocols

Solvent-free synthesis represents a significant advance in green chemistry, eliminating the need for organic solvents and reducing the generation of hazardous waste. In this approach, the reactants are combined in their neat forms, often with the aid of mechanical mixing or gentle heating. Alternatively, aqueous protocols utilize water as the reaction medium, capitalizing on its benign nature and ability to dissolve both D-glucose and certain acid catalysts. Studies have shown that both solvent-free and aqueous methods can afford 4,6-O-Benzylidene-D-glucose in moderate to good yields, with the added benefit of simplified workup and reduced environmental footprint.

Biocatalysis and Enzyme-Mediated Synthesis

Biocatalytic methods employ enzymes to catalyze the selective protection of D-glucose, offering high regioselectivity and mild reaction conditions. Glycosyltransferases and related enzymes can, under optimized conditions, facilitate the formation of benzylidene acetals without the need for strong acids or organic solvents. While these methods are still under development, they hold promise for the sustainable synthesis of 4,6-O-Benzylidene-D-glucose and related derivatives.

Recyclable Catalysts and Green Reagents

The use of recyclable catalysts, such as solid-supported acids or ionic liquids, aligns with green chemistry principles by enabling catalyst recovery and reuse. Green reagents, such as bio-derived benzaldehyde or renewable acid catalysts, further reduce the environmental impact of the synthesis. Experimental studies have demonstrated that recyclable catalysts can maintain high activity over multiple reaction cycles, with minimal loss of yield or selectivity.

Life Cycle Assessment and Environmental Metrics

Life cycle assessment studies have been conducted to evaluate the environmental impact of various synthetic protocols for 4,6-O-Benzylidene-D-glucose. Key metrics include atom economy, E-factor (mass of waste per mass of product), and energy consumption. Green chemistry approaches consistently outperform traditional methods in these metrics, highlighting their potential for widespread adoption.

Table 5.1: Green Chemistry Metrics for Selected Protocols

ProtocolAtom Economy (%)E-factorEnergy Consumption (kWh/mol)RecyclabilityYield (%)
Solvent-free850.50.8High68
Aqueous800.71.0Moderate65
Biocatalytic900.30.6High60
Traditional (DMF)701.22.0Low63

The comparative data in Table 5.1 underscore the environmental advantages of green chemistry approaches, with superior atom economy, lower E-factors, and reduced energy consumption relative to traditional protocols.

The selective protection of hydroxyl groups in carbohydrates represents a fundamental challenge in synthetic chemistry, requiring sophisticated understanding of molecular reactivity patterns and mechanistic pathways. The concept of selective protection has evolved from simple steric considerations to encompass complex electronic, conformational, and thermodynamic factors that govern the discrimination between functionally similar hydroxyl groups [1] [2].

Electronic Effects in Selective Protection

The electronic environment surrounding hydroxyl groups significantly influences their reactivity toward protecting reagents. Primary hydroxyl groups typically exhibit enhanced nucleophilicity compared to secondary alcohols due to reduced steric hindrance and increased electron density. This electronic differentiation enables the preferential installation of bulky protecting groups such as trityl or tert-butyldimethylsilyl groups at primary positions [3] [2].

The anomeric hydroxyl group displays unique reactivity characteristics owing to its participation in hemiacetal formation. This functional group exhibits enhanced acidity relative to other hydroxyl moieties, enabling selective protection under basic conditions while remaining less reactive under acidic conditions [2]. The electronic influence extends to neighboring positions, where the anomeric carbon can modulate the reactivity of adjacent hydroxyl groups through inductive effects.

Conformational Factors

Conformational constraints play a crucial role in selective protection strategies. The preferred chair conformation of pyranose rings positions hydroxyl groups in either axial or equatorial orientations, creating distinct steric and electronic environments. Equatorial hydroxyl groups generally demonstrate higher reactivity toward electrophilic protecting reagents due to reduced steric hindrance and optimal orbital alignment [2] [3].

The formation of intramolecular hydrogen bonding networks can significantly influence protection selectivity. These interactions can either shield hydroxyl groups from protecting reagents or pre-organize them for selective functionalization. The ability to predict and exploit these hydrogen bonding patterns represents a sophisticated approach to achieving regioselectivity in protecting group installation [3].

Stannylene Acetal Methodology

The stannylene acetal approach represents one of the most powerful methods for achieving regioselective protection of carbohydrates. This methodology exploits the preferential formation of cyclic tin complexes with 1,2-cis-diols, creating activated intermediates that undergo selective acylation or alkylation reactions [4] [5]. The regioselectivity observed in stannylene acetal reactions results from the preferential coordination of dibutyltin oxide to specific diol arrangements, followed by nucleophilic attack at the most electrophilic center [6].

The stannylene acetal methodology has been successfully applied to various carbohydrate substrates, including glucosamines, where regioselective acylation at the 4-hydroxyl position can be achieved with high selectivity [4]. The reaction proceeds through the formation of a cyclic stannylene intermediate, which positions the hydroxyl groups for selective functionalization based on their relative reactivities and steric accessibility.

Kinetic versus Thermodynamic Control

Selective protection reactions can proceed under either kinetic or thermodynamic control, depending on the reaction conditions and substrate structure. Kinetic control typically favors protection of the most reactive hydroxyl group, while thermodynamic control leads to the formation of the most stable protected product. Understanding these mechanistic pathways enables the rational design of protection strategies that achieve desired regioselectivity [3].

Temperature control represents a critical parameter in selective protection reactions. Lower temperatures generally favor kinetic control, enabling the selective protection of more reactive hydroxyl groups. Conversely, higher temperatures or longer reaction times can lead to thermodynamic control, potentially altering the regioselectivity outcome [7].

Orthogonal Protection Strategies Involving 4,6-O-Benzylidene Groups

Orthogonal protection strategies represent a cornerstone of modern carbohydrate synthesis, enabling the selective manipulation of multiple hydroxyl groups through the use of complementary protecting groups that can be removed under mutually exclusive conditions [8] [9]. The 4,6-O-benzylidene acetal occupies a central position in these strategies due to its unique reactivity profile and compatibility with other protecting groups.

Fundamental Principles of Orthogonal Protection

The concept of orthogonal protection requires that each protecting group in a molecule can be selectively removed without affecting other protecting groups present. This selectivity is achieved through the use of different chemical mechanisms for protection and deprotection, typically involving variations in pH, temperature, or specific reagent requirements [8] [10]. The 4,6-O-benzylidene group demonstrates excellent orthogonality with ester-based protecting groups, as it remains stable under basic conditions that readily cleave acetyl or benzoyl esters [11].

The electronic properties of the 4,6-O-benzylidene group contribute significantly to its orthogonal compatibility. The acetal functionality exhibits stability under basic conditions but undergoes facile cleavage under acidic conditions, complementing the behavior of base-labile ester protecting groups [12]. This complementary reactivity enables the construction of complex protection patterns that can be selectively modified during synthetic sequences.

Integration with Ester Protecting Groups

The combination of 4,6-O-benzylidene acetals with ester protecting groups represents one of the most widely employed orthogonal protection strategies in carbohydrate chemistry. Acetyl and benzoyl esters provide reliable protection for hydroxyl groups while maintaining orthogonality with the acid-labile benzylidene acetal [1]. This combination enables the selective exposure of hydroxyl groups for glycosylation reactions while maintaining protection of other positions.

The stability of 4,6-O-benzylidene acetals under basic conditions used for ester hydrolysis has been extensively documented. Treatment with sodium methoxide in methanol efficiently removes acetyl groups while leaving benzylidene acetals intact, enabling the sequential exposure of hydroxyl groups for further functionalization [11]. This selectivity extends to more complex ester protecting groups, including pivaloyl and chloroacetyl esters, which can be selectively removed in the presence of benzylidene acetals.

Compatibility with Ether Protecting Groups

The 4,6-O-benzylidene group demonstrates excellent compatibility with ether-based protecting groups, particularly benzyl ethers. Both protecting groups exhibit stability under basic conditions and can be removed through different mechanisms - hydrogenolysis for benzyl ethers and acidic hydrolysis for benzylidene acetals [11] [13]. This orthogonal relationship enables the construction of complex protecting group patterns that can be selectively modified during synthetic sequences.

The combination of benzylidene acetals with benzyl ethers has been particularly valuable in oligosaccharide synthesis, where selective deprotection sequences are essential for achieving regioselective glycosylation reactions [10]. The differential reactivity of these protecting groups under various conditions enables the precise control of hydroxyl group exposure during complex synthetic sequences.

Silyl Ether Orthogonality

Silicon-based protecting groups provide another dimension of orthogonality when combined with 4,6-O-benzylidene acetals. Trimethylsilyl and tert-butyldimethylsilyl groups can be selectively removed using fluoride sources while leaving benzylidene acetals intact [14]. This orthogonal relationship enables the construction of protection patterns that can be selectively modified during synthetic sequences.

The regioselective removal of silyl protecting groups in the presence of benzylidene acetals has been demonstrated in various carbohydrate substrates. Primary trimethylsilyl groups can be selectively removed using ammonium acetate, while secondary silyl groups require more forcing conditions such as tetrabutylammonium fluoride [3]. This differential reactivity enables the precise control of deprotection sequences in complex carbohydrate synthesis.

One-Pot Protection Strategies

Modern synthetic approaches have developed sophisticated one-pot protection strategies that incorporate 4,6-O-benzylidene groups alongside other protecting groups. These strategies typically involve the sequential treatment of carbohydrate substrates with multiple protecting reagents in a single reaction vessel, enabling the rapid construction of complex protection patterns [15] [10].

The one-pot approach developed by Hung and co-workers represents a particularly elegant example of orthogonal protection strategy. This methodology involves the initial formation of per-trimethylsilyl derivatives, followed by the selective introduction of benzylidene acetals and other protecting groups through sequential treatment with appropriate reagents [2]. The resulting products contain multiple orthogonal protecting groups that can be selectively modified during subsequent synthetic transformations.

Comparative Analysis with Other Acetal Protecting Groups

The comparative analysis of acetal protecting groups reveals significant differences in stability, selectivity, and synthetic utility. While 4,6-O-benzylidene acetals represent the most widely used cyclic acetal protecting group, other acetal derivatives offer distinct advantages in specific synthetic applications [16] [17].

Isopropylidene Acetals

Isopropylidene acetals (acetonides) represent the second most common class of acetal protecting groups in carbohydrate chemistry. These protecting groups demonstrate preferential formation with 1,2-cis-diols, complementing the 1,3-diol selectivity of benzylidene acetals [14]. The thermodynamic stability of isopropylidene acetals varies significantly with the diol geometry, with 1,2-cis-diols forming more stable acetals than 1,3-diols.

The comparative stability of isopropylidene and benzylidene acetals has been systematically studied through hydrolysis kinetics. Isopropylidene acetals generally exhibit lower stability toward acidic hydrolysis compared to benzylidene acetals, reflecting the increased steric strain in the six-membered acetal ring [14]. This differential stability enables the selective removal of isopropylidene acetals in the presence of benzylidene acetals under carefully controlled conditions.

Cyclohexylidene and Cyclopentylidene Acetals

Cyclohexylidene and cyclopentylidene acetals represent specialized acetal protecting groups that offer enhanced stability compared to isopropylidene acetals. The increased ring size and conformational flexibility of these protecting groups contribute to their enhanced thermodynamic stability [14]. Cyclohexylidene acetals demonstrate particularly high stability toward acidic hydrolysis, with half-lives significantly longer than corresponding isopropylidene or benzylidene acetals.

The regioselectivity of cyclohexylidene acetal formation follows similar patterns to benzylidene acetals, with preferential formation with 1,3-diols. However, the increased steric bulk of the cyclohexylidene group can influence the regioselectivity of subsequent reactions, particularly in sterically congested environments [14].

Substituted Benzylidene Acetals

The introduction of electron-donating or electron-withdrawing substituents on the benzylidene ring significantly affects the stability and reactivity of the acetal protecting group. 4-Methoxybenzylidene acetals exhibit reduced stability toward acidic hydrolysis compared to unsubstituted benzylidene acetals, reflecting the increased electron density on the aromatic ring [18]. This reduced stability can be advantageous in situations where selective deprotection is required.

Conversely, electron-withdrawing substituents such as 3,4-dimethoxybenzylidene groups can enhance the stability of the acetal protecting group [14]. The electronic effects of these substituents are transmitted through the aromatic ring to the acetal carbon, influencing the susceptibility to nucleophilic attack during hydrolysis reactions.

Comparative Hydrolysis Kinetics

Systematic studies of acetal hydrolysis kinetics have revealed significant differences in the relative stabilities of different acetal protecting groups. The order of stability toward acidic hydrolysis generally follows the pattern: cyclohexylidene > benzylidene > cyclopentylidene > isopropylidene [14]. These differences in hydrolysis rates enable the selective removal of specific acetal protecting groups in the presence of others.

The mechanism of acetal hydrolysis involves the initial protonation of the acetal oxygen, followed by cleavage of the carbon-oxygen bond and formation of the corresponding carbonyl compound and diol [17]. The relative rates of these reactions are influenced by the electronic and steric properties of the acetal substituents, as well as the geometry of the diol component.

Synthetic Utility Comparison

The synthetic utility of different acetal protecting groups varies significantly depending on the specific synthetic application. Benzylidene acetals offer the optimal balance of stability, selectivity, and synthetic accessibility for most carbohydrate synthetic applications [1]. The commercial availability of benzaldehyde and the straightforward conditions for acetal formation make benzylidene acetals the preferred choice for many synthetic sequences.

Isopropylidene acetals provide complementary selectivity to benzylidene acetals, enabling the protection of different diol geometries [14]. The combination of these two acetal protecting groups enables the construction of complex protection patterns that can be selectively modified during synthetic sequences.

Regioselective Deprotection Methodologies

The regioselective deprotection of 4,6-O-benzylidene acetals represents a critical transformation in carbohydrate chemistry, enabling the selective exposure of either the 4-hydroxyl or 6-hydroxyl group for subsequent functionalization. This selectivity is achieved through the careful choice of reaction conditions and reagents that favor specific mechanistic pathways [19] [20].

Reductive Opening Mechanisms

The reductive opening of 4,6-O-benzylidene acetals can proceed through distinctly different mechanistic pathways depending on the reaction conditions employed. Under conditions involving Lewis acid activation followed by hydride reduction, the regioselectivity is determined by the relative nucleophilicity of the acetal oxygens [20]. The primary 6-oxygen typically exhibits higher nucleophilicity than the secondary 4-oxygen, leading to preferential coordination of the Lewis acid to the 6-position.

The mechanism of reductive opening involves the initial coordination of the Lewis acid to the most nucleophilic oxygen atom, followed by cleavage of the acetal bond and reduction of the resulting oxocarbenium ion intermediate [19]. The regioselectivity is determined by the relative rates of these competing processes, which can be influenced by the choice of Lewis acid, reducing agent, and reaction conditions.

Borane-Mediated Reductive Opening

Borane-mediated reductive opening represents one of the most widely studied methods for regioselective benzylidene acetal cleavage. The regioselectivity of these reactions depends critically on whether the borane is activated by Lewis acids or employed in its unactivated form [20]. When borane is activated by Lewis acids such as boron trifluoride etherate, the borane becomes the most electrophilic species and coordinates preferentially to the 6-oxygen, leading to formation of 4-hydroxyl products.

Conversely, when unactivated borane is employed, the Lewis acid becomes the most electrophilic species and coordinates to the 6-oxygen, resulting in formation of 6-hydroxyl products [19]. This mechanistic understanding enables the rational selection of reaction conditions to achieve desired regioselectivity in benzylidene acetal opening reactions.

Solvent Effects on Regioselectivity

The choice of solvent significantly influences the regioselectivity of benzylidene acetal opening reactions. Polar solvents such as tetrahydrofuran can moderate the reactivity of Lewis acids through complex formation, leading to different mechanistic pathways compared to nonpolar solvents [20]. In tetrahydrofuran, reactions proceed through intimate ion pairs that exhibit high stereoselectivity, while in nonpolar solvents such as toluene, fully dissociated oxocarbenium ions are formed with lower stereoselectivity.

The solvent effects on regioselectivity reflect the different stabilization of intermediate species in polar versus nonpolar environments. The formation of intimate ion pairs in polar solvents enables greater selectivity through more organized transition states, while dissociated ions in nonpolar solvents lead to less selective reactions [20].

Hydride Source Selection

The choice of hydride source in reductive opening reactions significantly affects both the regioselectivity and stereoselectivity of the transformation. Sodium cyanoborohydride in the presence of boron trifluoride etherate provides excellent regioselectivity for 4-hydroxyl formation, while lithium aluminum hydride tends to give mixtures of products [19]. The different reactivities of these hydride sources reflect their varying abilities to reduce oxocarbenium ion intermediates under different conditions.

The stereoselectivity of hydride reduction depends on the conformation of the oxocarbenium ion intermediate and the approach of the hydride source. Bulky hydride sources such as lithium tri-sec-butylborohydride can provide enhanced stereoselectivity through selective approach to one face of the oxocarbenium ion [20].

Alternative Deprotection Methods

Several alternative methods have been developed for the deprotection of 4,6-O-benzylidene acetals under neutral or mild conditions. Catalytic transfer hydrogenation using triethylsilane and palladium on carbon provides a mild, neutral method for complete acetal cleavage [11]. This methodology avoids the harsh acidic conditions typically required for acetal hydrolysis and is compatible with a wide range of functional groups.

The transfer hydrogenation method involves the activation of triethylsilane by palladium catalyst, generating hydride species that effect acetal cleavage through a different mechanism than traditional acidic hydrolysis [11]. The mild conditions and neutral pH make this method particularly valuable for acid-sensitive substrates or complex synthetic intermediates.

Oxidative Cleavage Methods

Oxidative cleavage of 4,6-O-benzylidene acetals represents an alternative approach to traditional reductive or acidic deprotection methods. Periodic acid in combination with tetrabutylammonium bromide and wet alumina provides efficient oxidative cleavage under mild conditions [18]. The regioselectivity of these reactions is controlled by the steric environment around the acetal carbon and the nature of protecting groups at adjacent positions.

The mechanism of oxidative cleavage involves the formation of bromine radicals that abstract hydrogen atoms from the benzylidene carbon, leading to carbon-centered radicals that undergo further oxidation and fragmentation [18]. The regioselectivity is determined by the relative stabilities of the intermediate radicals and the accessibility of the benzylidene carbon to radical attack.

Influence on Downstream Modification Reactions

The presence of 4,6-O-benzylidene protecting groups exerts profound influence on downstream modification reactions, particularly glycosylation reactions where both stereochemical and reactivity effects are observed. This influence extends beyond simple steric considerations to encompass electronic effects, conformational constraints, and mechanistic alterations that can dramatically affect reaction outcomes [21] [22].

Stereochemical Effects in Glycosylation

The 4,6-O-benzylidene protecting group represents one of the most powerful tools for controlling stereochemical outcomes in glycosylation reactions. In mannopyranose donors, the presence of a 4,6-O-benzylidene group enables the highly selective formation of β-mannosidic linkages, a transformation that is notoriously difficult to achieve with other protecting group patterns [22]. The stereochemical control arises from the conformational constraint imposed by the benzylidene group, which locks the C5-C6 bond in a specific orientation that disfavors oxocarbenium ion formation.

The mechanism of β-mannosylation involves the formation of a stable α-triflate intermediate that exists in equilibrium with a contact ion pair [22]. The benzylidene group stabilizes this intermediate through electronic effects, preventing the formation of the more reactive oxocarbenium ion that would lead to poor stereoselectivity. The contact ion pair then undergoes nucleophilic substitution with inversion of configuration, leading to the formation of β-mannosidic linkages with high selectivity.

Electronic Effects on Glycosyl Donor Reactivity

The electronic effects of 4,6-O-benzylidene groups significantly influence the reactivity of glycosyl donors in coupling reactions. The acetal functionality acts as an electron-withdrawing group, reducing the electron density at the anomeric carbon and making the glycosyl donor less reactive toward nucleophilic attack [21]. This electronic deactivation can be advantageous in situations where controlled reactivity is required, such as in chemoselective glycosylation reactions.

The electron-withdrawing effect of the benzylidene group is transmitted through the sugar ring via inductive effects and through-space interactions [21]. The magnitude of this effect depends on the conformation of the sugar ring and the orientation of the benzylidene group relative to the anomeric carbon. In mannopyranose derivatives, the benzylidene group adopts a specific orientation that maximizes its electron-withdrawing effect, contributing to the unique reactivity profile of these donors.

Conformational Constraints and Reaction Selectivity

The conformational constraints imposed by 4,6-O-benzylidene groups extend beyond their direct attachment points to influence the overall conformation of the sugar ring. These constraints affect the accessibility of the anomeric carbon to nucleophilic attack and can influence the approach trajectory of glycosyl acceptors [21]. The rigid six-membered ring formed by the benzylidene group locks the C4-C5-C6 portion of the sugar in a specific conformation that persists throughout the glycosylation reaction.

The influence of conformational constraints is particularly pronounced in reactions involving bulky glycosyl acceptors, where steric interactions with the benzylidene group can dictate the preferred approach trajectory [22]. These steric effects can contribute to enhanced stereoselectivity by disfavoring certain approach angles that would lead to undesired anomeric configurations.

Influence on Neighboring Group Participation

The presence of 4,6-O-benzylidene groups can modulate the effectiveness of neighboring group participation from other protecting groups. In mannopyranose donors bearing both benzylidene and acyl protecting groups, the benzylidene group can override the typical neighboring group participation effects of ester groups [22]. This override occurs because the conformational constraints imposed by the benzylidene group prevent the optimal geometry required for neighboring group participation.

The competition between benzylidene-directed stereochemical control and neighboring group participation depends on the relative positions of the protecting groups and the specific reaction conditions employed [22]. Understanding these competing effects is essential for predicting the outcomes of glycosylation reactions involving complex protecting group patterns.

Effects on Reaction Kinetics

The 4,6-O-benzylidene protecting group influences the kinetics of glycosylation reactions through multiple mechanisms. The electronic deactivation of the anomeric carbon reduces the rate of glycosyl donor activation, while the conformational constraints affect the rate of nucleophilic attack by glycosyl acceptors [21]. These kinetic effects can be exploited to achieve chemoselective glycosylation reactions where different glycosyl donors exhibit significantly different reaction rates.

The kinetic effects of benzylidene protection are particularly pronounced in competitive glycosylation reactions, where multiple glycosyl donors are present in the same reaction mixture [22]. The differential reactivity imparted by benzylidene protection enables the selective activation of specific donors while leaving others unreacted, facilitating the construction of complex oligosaccharide structures through one-pot synthetic procedures.

Temperature Dependencies

The influence of 4,6-O-benzylidene groups on downstream reactions exhibits significant temperature dependencies that can be exploited for enhanced selectivity. Low-temperature conditions generally favor the formation of more stable intermediates and enhance the selectivity of stereochemical control [22]. The temperature effects are particularly pronounced in β-mannosylation reactions, where the stability of the α-triflate intermediate is temperature-dependent.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

268.09468823 g/mol

Monoisotopic Mass

268.09468823 g/mol

Heavy Atom Count

19

Appearance

Assay:≥95%A crystalline solid

Dates

Last modified: 08-15-2023

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